2-amino-2-(4-ethoxyphenyl)acetic Acid
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Overview
Description
2-Amino-2-(4-ethoxyphenyl)acetic acid is an organic compound with the molecular formula C10H13NO3 It is a derivative of phenylacetic acid, where the phenyl ring is substituted with an ethoxy group at the para position and an amino group at the alpha position
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with 4-ethoxybenzaldehyde and glycine.
Reaction Steps:
Industrial Production Methods: Industrial production methods for this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The amino group can be oxidized to form the corresponding nitro compound under strong oxidizing conditions.
Reduction: The ethoxy group can be reduced to an ethyl group using hydrogenation techniques.
Substitution: The amino group can undergo nucleophilic substitution reactions with various electrophiles to form substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: 2-nitro-2-(4-ethoxyphenyl)acetic acid.
Reduction: 2-amino-2-(4-ethylphenyl)acetic acid.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
2-Amino-2-(4-ethoxyphenyl)acetic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the synthesis of specialty chemicals and intermediates for pharmaceuticals.
Safety and Hazards
Mechanism of Action
Target of Action
It’s worth noting that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors . This suggests that 2-amino-2-(4-ethoxyphenyl)acetic Acid may also interact with various biological targets, contributing to its potential biological activities.
Mode of Action
For instance, indole derivatives, which share some structural similarities with this compound, have been found to exhibit a range of biological activities, including antiviral, anti-inflammatory, and anticancer effects . These activities are likely the result of these compounds’ interactions with various cellular targets.
Biochemical Pathways
For instance, indole derivatives have been found to affect pathways related to inflammation, viral replication, and cell growth .
Pharmacokinetics
It’s known that the compound has high gastrointestinal absorption . This suggests that the compound could be readily absorbed into the bloodstream following oral administration, potentially enhancing its bioavailability.
Result of Action
For instance, it might influence cell signaling pathways, modulate the activity of various enzymes, or interact with cellular receptors .
Comparison with Similar Compounds
2-Amino-2-phenylacetic acid: Lacks the ethoxy group, making it less lipophilic.
2-Amino-2-(4-methoxyphenyl)acetic acid: Contains a methoxy group instead of an ethoxy group, which may alter its reactivity and biological activity.
2-Amino-2-(4-chlorophenyl)acetic acid: Contains a chloro group, which can significantly change its chemical properties and biological interactions.
Uniqueness: 2-Amino-2-(4-ethoxyphenyl)acetic acid is unique due to the presence of the ethoxy group, which can influence its solubility, reactivity, and interaction with biological targets. This makes it a valuable compound for specific applications where these properties are advantageous.
Properties
IUPAC Name |
2-amino-2-(4-ethoxyphenyl)acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-2-14-8-5-3-7(4-6-8)9(11)10(12)13/h3-6,9H,2,11H2,1H3,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUWLNORTZKHHKI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(C(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60397206 |
Source
|
Record name | 2-amino-2-(4-ethoxyphenyl)acetic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60397206 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
299168-49-3 |
Source
|
Record name | 2-amino-2-(4-ethoxyphenyl)acetic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60397206 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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